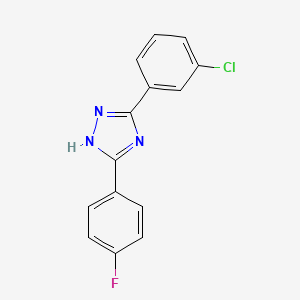

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole

描述

3-(3-Chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 3 and a 4-fluorophenyl group at position 3. Its molecular formula is C₁₄H₉ClFN₃, with a molecular weight of 273.69 g/mol.

属性

分子式 |

C14H9ClFN3 |

|---|---|

分子量 |

273.69 g/mol |

IUPAC 名称 |

3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C14H9ClFN3/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,(H,17,18,19) |

InChI 键 |

VKDGMLUSNLFGPN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-(3-氯苯基)-5-(4-氟苯基)-1H-1,2,4-三唑的合成通常涉及适当前体的环化反应。一种常见的方法是在酸性条件下使3-氯苯腈与4-氟苯甲酰肼反应生成三唑环。该反应通常在升高的温度下,在诸如硫酸或盐酸之类的催化剂的存在下进行。

工业生产方法

这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,重结晶和色谱等纯化技术被用于获得所需的化合物纯度。

化学反应分析

反应类型

3-(3-氯苯基)-5-(4-氟苯基)-1H-1,2,4-三唑可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的氧化物。

还原: 还原反应可以导致形成胺类或其他还原衍生物。

取代: 氯苯基和氟苯基可以与亲核试剂或亲电试剂发生取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 经常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 诸如氢氧化钠或碳酸钾之类的试剂可以促进取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生三唑氧化物,而还原可能会产生三唑胺。

科学研究应用

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole is its use as an antifungal agent. Research indicates that triazole derivatives exhibit potent antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were synthesized and evaluated for their antifungal activity against various strains of fungi, demonstrating significant efficacy compared to standard treatments .

Antitumor Properties

Further investigations have highlighted the compound's potential as an antitumor agent. A study reported that certain triazole derivatives exhibited selective cytotoxicity against cancer cell lines. The mechanism of action involves the induction of apoptosis in malignant cells while sparing normal cells, making it a promising candidate for cancer therapy .

Agricultural Applications

Pesticidal Activity

The compound has also been explored for its pesticidal properties. Triazole derivatives are known to act as fungicides and insecticides. Research has shown that this compound can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity. Field studies demonstrated its effectiveness in reducing disease incidence in crops like wheat and corn .

Material Science

Polymer Development

In material science, the compound has been utilized to develop novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazole units into polymer backbones can improve their resistance to thermal degradation and chemical attack. A recent study characterized a series of polytriazoles derived from this compound, showing promising results for applications in coatings and composites .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 µg/mL |

| This compound | Aspergillus niger | 0.8 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 10 |

| This compound | MCF-7 | 15 |

作用机制

The mechanism of action of 3-(3-chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in Triazole Derivatives

5-(3-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole

- Structure : Substituted with a phenyl group at position 3 and 3-chlorophenyl at position 4.

- Molecular Weight : 255.70 g/mol (C₁₄H₁₀ClN₃) .

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structure : Incorporates a thiazole ring and additional fluorophenyl groups.

- Key Differences : The fused thiazole-pyrazole system increases molecular complexity and steric bulk, which may enhance antimicrobial activity but reduce solubility .

3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

- Structure : Features a sulfanyl linker and trifluoromethyl substituent.

- Molecular Weight : 463.93 g/mol (C₂₃H₁₈ClF₃N₃S).

Antimicrobial and Antifungal Activity

- Compound 4 () : A chlorophenyl-thiazole-triazole hybrid demonstrated antimicrobial activity, attributed to halogenated substituents disrupting microbial membranes .

- Quinazoline-Triazole Hybrids () : Derivatives with 4-chlorophenyl and triazole groups showed 58–72% inhibition against fungal pathogens (e.g., Phytophthora infestans) at 50 µg/mL .

Enzyme Inhibition

- Triazole-Thiol Derivatives (): The thiol group in 5-(3-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol enhances metal coordination, making it a candidate for CYP51 inhibition in antifungal therapies .

Structural and Physicochemical Properties

Crystallographic Analysis

- Isostructural Halogen Derivatives () : Chloro (compound 4) and bromo (compound 5) analogues share identical crystal packing but differ in halogen-bonding strength (Cl···N: 3.31 Å vs. Br···N: 3.42 Å), affecting lattice stability .

Solubility and Lipophilicity

LogP Trends :

Compound LogP (Predicted) 3-(3-ClPh)-5-(4-FPh)-1H-1,2,4-triazole 3.2 5-(3-ClPh)-3-Ph-1H-1,2,4-triazole 2.8 CF₃-containing triazole () 4.1 Higher halogen content correlates with increased lipophilicity .

Catalytic Approaches

- InCl3-Catalyzed Thioetherification () : 1,2,4-triazole-3-thiols react with halides using InCl₃ to form S-alkyl derivatives in 70–85% yields .

- Asymmetric Hydrogenation () : Fluorophenyl-triazole intermediates undergo enantioselective synthesis for chiral drug candidates (e.g., miconazole analogues) .

生物活性

3-(3-Chlorophenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole (CAS No. 1215400-23-9) is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its antiproliferative, anti-inflammatory, antimicrobial, and anthelmintic properties.

- Molecular Formula : C14H9ClFN3

- Molecular Weight : 273.69 g/mol

- Structure : The compound features a triazole ring with chlorophenyl and fluorophenyl substituents, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Antiproliferative Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays indicated that this compound can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA). It was found to reduce the production of tumor necrosis factor-alpha (TNF-α) by approximately 44–60% at concentrations of 50 µg/mL .

2. Anti-inflammatory Effects

The compound demonstrated notable anti-inflammatory properties by modulating cytokine release. Specifically, it inhibited the secretion of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in stimulated PBMC cultures. The strongest effects were observed with specific derivatives that did not increase TNF-α levels at lower doses .

3. Antimicrobial Activity

The antimicrobial potential of this triazole derivative was evaluated against various bacterial strains. Studies indicated that it exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

4. Anthelmintic Activity

In addition to its antibacterial properties, this compound has shown promise in anthelmintic applications. It was effective against nematodes in laboratory settings, suggesting potential for development into a therapeutic agent for parasitic infections .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。